2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one
Description
The compound 2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one is a heterocyclic derivative featuring a 1,3,4-oxadiazole core substituted with a 2-chlorophenyl group at position 5 and a sulfanyl-linked 2-methylpiperidinyl ethanone moiety. This structure combines aromatic, heterocyclic, and aliphatic components, which are common in bioactive molecules targeting enzymes or receptors. The 1,3,4-oxadiazole ring is known for its electron-withdrawing properties and metabolic stability, while the 2-methylpiperidine group may enhance solubility and pharmacokinetic profiles .
Synthesis routes for analogous compounds (e.g., 5-substituted-1,3,4-oxadiazoles) typically involve cyclization of thiosemicarbazides with carbon disulfide under basic conditions (KOH/ethanol reflux) . Modifications at the sulfanyl position, such as coupling with substituted piperidines, are achieved via nucleophilic substitution or thioetherification reactions .
Properties
IUPAC Name |
2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S/c1-11-6-4-5-9-20(11)14(21)10-23-16-19-18-15(22-16)12-7-2-3-8-13(12)17/h2-3,7-8,11H,4-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOZYMQTAMJNQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds with a 1,2,4-triazole skeleton have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, antitubercular, antioxidant, and anticancer effects. Therefore, it is plausible that this compound may interact with multiple targets involved in these biological processes.
Mode of Action
It is known that the compound and its derivatives have shown potential anti-inflammatory activity. This suggests that the compound may interact with its targets to modulate inflammatory responses, possibly by inhibiting the production or action of pro-inflammatory molecules.
Biological Activity
The compound 2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one is a derivative of the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C14H15ClN3O2S
- Molecular Weight : 328.19 g/mol
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study demonstrated that derivatives with higher lipophilicity exhibited increased antibacterial activity, suggesting that modifications to the chemical structure can enhance efficacy against microbial pathogens .
Anticancer Activity
Oxadiazole derivatives are also noted for their anticancer potential. In vitro studies have shown that some derivatives of oxadiazole can inhibit the growth of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest. For instance, compounds similar to the target compound have demonstrated IC50 values in the micromolar range against various cancer cell lines .
Anti-inflammatory Effects
The anti-inflammatory properties of oxadiazole derivatives have been explored through various assays. These compounds have been found to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests their potential application in treating inflammatory diseases .
Cholinesterase Inhibition
Some studies have highlighted the ability of oxadiazole compounds to inhibit cholinesterase enzymes, which are crucial for neurotransmission. This activity suggests potential applications in neurodegenerative diseases like Alzheimer's .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous derivatives:
Structural and Functional Analysis
- In contrast, the 2-methylfuran in introduces an oxygen heteroatom, which may improve hydrogen-bonding interactions but reduce lipophilicity. Sulfanyl vs. Sulfonyl Linkers: The sulfanyl (S-) bridge in the target compound offers greater flexibility compared to the sulfonyl (-SO₂-) group in , which rigidifies the structure and may alter bioavailability . Piperidine Modifications: The 2-methylpiperidine in the target compound likely reduces metabolic degradation compared to unsubstituted piperidine (e.g., ), while 4-methylpiperidine derivatives (e.g., ) show varied steric effects on receptor interactions.
- Thiophene- or furan-containing derivatives (e.g., ) may exhibit improved solubility but lower metabolic stability compared to purely aromatic systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
